2',3,5-Tribromosalicylanilide
Description
Overview of the Salicylanilide (B1680751) Chemical Class in Scientific Inquiry
Salicylanilides, also known as 2-hydroxy-N-phenylbenzamides, are a class of pharmacologically active compounds characterized by a salicylic (B10762653) acid ring linked to an anilide ring. aosis.co.zagoogle.com This fundamental structure, an amide of salicylic acid and aniline (B41778), makes them both a salicylamide (B354443) and an anilide. nih.gov These compounds are recognized for their broad spectrum of biological activities, which has made them a subject of significant interest in medicinal chemistry. mdpi.comacs.orgcsic.es
The versatility of the salicylanilide scaffold allows for various substitutions on both the salicylic acid and anilide rings, leading to a wide array of derivatives with diverse biological effects. aosis.co.za These effects include antimicrobial, antifungal, and antiparasitic properties. ontosight.ai The specific substitutions, such as halogens, can significantly influence the compound's lipophilicity and electron-withdrawing properties, thereby affecting its biological activity and interactions with molecular targets. ontosight.ai
Historical Context of Academic Research on Halogenated Salicylanilides in Chemical Science
The study of halogenated salicylanilides has a rich history, initially gaining prominence as topical fungicides and antimicrobial agents in soaps and other consumer products. aosis.co.za In the mid-20th century, research efforts focused on developing these compounds for their germicidal properties. For instance, 3,4′,5-tribromosalicylanilide was synthesized and investigated for its use as a bacteriostatic agent in detergents and soaps. chemotechnique.se
Later, the potent anthelmintic activity of halogenated salicylanilides was discovered, leading to their extensive use in both human and veterinary medicine. mdpi.comresearchgate.netnih.gov Compounds like niclosamide (B1684120), closantel, and rafoxanide (B1680503) became commercially available and widely used for controlling parasitic infestations in animals. aosis.co.zaresearchgate.netresearchgate.net Despite their long history of use, comprehensive reviews of their properties were not published for many years. aosis.co.za In the 1970s, some applications of certain halogenated salicylanilides were curtailed due to findings of photoallergic dermatitis. jamanetwork.com Nevertheless, academic research into their mechanisms of action and potential for other therapeutic applications has continued.
Rationale for Dedicated Academic Investigation of 2',3,5-Tribromosalicylanilide within Modern Chemical Research
The specific isomer, this compound, warrants dedicated academic investigation due to its unique substitution pattern and the broader, renewed interest in halogenated salicylanilides for novel applications. The positions of the three bromine atoms on the salicylanilide backbone distinguish it from more extensively studied isomers like 3,4',5-tribromosalicylanilide (Tribromsalan). vulcanchem.com This structural difference can lead to distinct physicochemical properties and biological activities.
Modern research is increasingly focused on repurposing existing chemical scaffolds for new therapeutic uses. mdpi.com Halogenated salicylanilides are being explored for their potential in oncology, with some studies showing they can induce cytotoxic or cytostatic effects in cancer cells. mdpi.comnih.gov The mechanism of action is thought to involve processes like the uncoupling of oxidative phosphorylation and inhibition of key signaling pathways. mdpi.comnih.gov Furthermore, the rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Halogenated salicylanilides have demonstrated activity against various microbes, including Candida albicans and Staphylococcus aureus. vulcanchem.comnih.gov A thorough investigation of this compound could reveal novel structure-activity relationships and lead to the development of new therapeutic agents.
Chemical and Physicochemical Properties of this compound
The following table summarizes key chemical and physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide |
| Molecular Formula | C₁₃H₈Br₃NO₂ |
| Molecular Weight | 449.92 g/mol |
| CAS Number | 4214-44-2 |
| LogP (Partition Coefficient) | Estimated ≥4.5 |
| Solubility | Low in water; soluble in DMSO, acetone |
Data sourced from vulcanchem.com
Synthesis of this compound
The laboratory-scale synthesis of this compound is typically achieved through the electrophilic aromatic bromination of salicylanilide. vulcanchem.com
Key Steps:
Bromination: The reaction involves treating salicylanilide with bromine (Br₂) in a suitable solvent system, such as aqueous acetic acid or emulsified water. vulcanchem.com The reaction is generally carried out at a temperature between 50 and 65°C for a duration of 6 to 12 hours. vulcanchem.com The bromine acts as an electrophile, substituting hydrogen atoms at the 2', 3, and 5 positions on the salicylanilide structure. vulcanchem.com
Purification: Following the reaction, the crude product is purified by recrystallization, often from a mixture of ethanol (B145695) and water, to yield the final compound with a purity greater than 95%. vulcanchem.com
Spectroscopic Data of this compound
While experimental data for this specific isomer is limited, analogous tribromosalicylanilides exhibit characteristic spectral features. vulcanchem.com
Infrared (IR) Spectroscopy: Expected to show strong absorption bands around 3250 cm⁻¹ corresponding to the O-H stretch and around 1670 cm⁻¹ for the amide C=O stretch. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Aromatic protons adjacent to the bromine atoms are expected to show downfield shifts in the range of δ 7.5–8.2 ppm. vulcanchem.com
¹³C NMR: Resonances for carbons directly bonded to bromine atoms are anticipated to appear in the region of δ 110–130 ppm. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
4214-44-2 |
|---|---|
Molecular Formula |
C13H8Br3NO2 |
Molecular Weight |
449.92 g/mol |
IUPAC Name |
3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19) |
InChI Key |
RRNVCFJANVOCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 ,3,5 Tribromosalicylanilide
Classical Bromination Routes for Salicylanilide (B1680751) Derivatives
The classical approach to synthesizing 2',3,5-tribromosalicylanilide involves the direct bromination of a salicylanilide precursor. This method leverages the principles of electrophilic aromatic substitution on the activated aromatic rings of the salicylanilide molecule.
Direct Bromination of Salicylanilide: Mechanistic Considerations and Yield Optimization for this compound
The direct bromination of salicylanilide with elemental bromine is a common method for producing tribrominated derivatives. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as the electrophile, substituting hydrogen atoms on the aromatic rings. The hydroxyl (-OH) and amide (-NHCO-) groups of the salicylanilide molecule are activating and directing groups, influencing the position of bromination. Specifically, the hydroxyl group strongly directs ortho and para to itself, while the anilide portion is also susceptible to bromination.
To achieve the desired 2',3,5-tribromo isomer, careful control of the reaction stoichiometry is crucial. Theoretically, three moles of bromine are required per mole of salicylanilide to yield a tribromo product. However, adding all the bromine at once can lead to the formation of products with more than three bromine atoms. google.com Therefore, a dropwise addition of bromine is often preferred to manage the reaction exotherm and prevent over-bromination. google.com
Yields of the desired 3,4',5-tribromosalicylanilide can be high, with some processes reporting yields of up to 98%. google.com However, achieving high yields of a specific isomer like this compound requires precise control over reaction conditions. The use of high molecular weight saturated monocarboxylic acids as the reaction medium has been shown to produce high yields (around 82-87%) of a product mixture that is predominantly (78-95%) 3,4',5-tribromosalicylanilide. google.com
Influence of Reaction Medium Composition (e.g., Acetic Acid/Water) on Isomer Selectivity and Bromination Efficiency
Water: Performing the bromination in water alone leads to a slower reaction and the formation of dark, tarry byproducts, which significantly lowers the yield. google.com
Acetic Acid/Water Mixtures: A mixture of acetic acid and water has been found to be a highly effective medium for the synthesis of 3,4',5-tribromosalicylanilide. google.com The presence of water, within a specific range, appears to steer the reaction towards the formation of the 3,4',5-tribromo isomer. google.com Optimal results are often achieved with a water concentration between 25% and 75%. google.com For instance, a 50% water-50% acetic acid solution has been used successfully. google.com
Other Solvents: Other organic solvents have been investigated. For example, using butylene oxide as the reaction medium has been reported to yield a product assaying 95.0 percent 3,4',5-tribromosalicylanilide. google.com
The concentration of salicylanilide in the reaction medium is also a key parameter. A concentration of 8% to 10% is generally preferred, as lower concentrations are less economical, and higher concentrations can make the reaction mixture too thick to stir effectively. google.com
| Reaction Medium | Key Observations | Reported Yield/Product Composition | Reference |
| Glacial Acetic Acid | Low yield of tribromo isomer, significant dibromo byproduct | ~58-67% total insoluble product; ~61-73% 3,4',5-tribromosalicylanilide | google.comgoogle.com |
| Water | Slow reaction, formation of tarry byproducts, lower yield | Appreciably lower yield | google.com |
| Acetic Acid/Water (25-75% Water) | High yield, favors formation of 3,4',5-tribromo isomer | 98% yield (95% 3,4',5-tribromosalicylanilide) | google.com |
| Butylene Oxide | High purity of the desired product | 95.0% 3,4',5-tribromosalicylanilide | google.com |
| High M.W. Saturated Monocarboxylic Acids | High yield of total brominated product, high proportion of 3,4',5-isomer | 82-87% total insoluble product; 78-95% 3,4',5-tribromosalicylanilide | google.com |
Exploration of Alternative Synthetic Approaches to this compound and Related Structures
While direct bromination is a prevalent method, alternative synthetic routes, particularly those involving condensation reactions, offer another avenue for producing polybrominated salicylanilides.
Condensation Reactions Involving Halogenated Salicylic (B10762653) Acid and Aniline (B41778) Precursors
An alternative to direct bromination is the condensation of a halogenated salicylic acid with a halogenated aniline. google.com This approach allows for the specific placement of bromine atoms on either the salicylic acid or aniline moiety before the amide bond is formed. A series of salicylanilide derivatives have been synthesized by reacting substituted salicylic acids and anilines. ebi.ac.uk
However, this method can be challenging to carry out, especially on a commercial scale, and may result in poor yields. google.com The condensation reaction often requires dehydrating agents such as phosphorus trichloride (B1173362) or thionyl chloride to facilitate the formation of the amide linkage. researchgate.net
Novel Synthetic Strategies for Polybrominated Salicylanilides
Research into the synthesis of halogenated salicylanilides is ongoing, with a focus on developing more efficient and selective methods. researchgate.net This includes the exploration of different catalyst systems and reaction conditions to improve yields and control regioselectivity. For instance, the synthesis of other halogenated salicylanilides has employed various coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with hydroxybenzotriazole (B1436442) (HOBt). While not specifically reported for this compound, these modern synthetic methods could potentially be adapted.
The development of greener synthetic approaches is also a key area of interest, aiming to reduce the use of hazardous reagents and solvents. researchgate.net This includes the investigation of biocatalytic methods and the use of more environmentally friendly reaction media. researchgate.net
Purification and Isolation Techniques for Synthetic this compound
Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials, byproducts, and any excess bromine.
The product is typically insoluble in the aqueous acetic acid reaction medium and can be isolated by filtration after cooling the reaction mixture. google.com The filter cake is then washed to remove impurities. Methanol is a common solvent for washing the product. google.com
If free bromine remains in the product slurry, a reducing agent such as sodium bisulfite can be added to remove it. google.com This step also has the effect of raising the pH. google.com
Recrystallization is a standard method for further purification. An ethanol (B145695)/water mixture is an effective solvent system for recrystallizing tribromosalicylanilide, which can yield a product with a purity greater than 95%.
| Technique | Purpose | Typical Reagents/Solvents | Reference |
| Filtration | Isolation of the crude product from the reaction medium | - | google.com |
| Washing | Removal of impurities from the crude product | Methanol | google.com |
| Treatment with Reducing Agent | Removal of excess unreacted bromine | Sodium bisulfite | google.com |
| Recrystallization | Final purification of the product | Ethanol/water mixture |
Advanced Spectroscopic Elucidation of 2 ,3,5 Tribromosalicylanilide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
Proton (¹H) NMR spectroscopy of 2',3,5-Tribromosalicylanilide allows for the identification and differentiation of the various hydrogen atoms (protons) in the molecule. The spectrum is expected to show distinct signals for the protons on the two aromatic rings and the amide (N-H) proton.
The chemical shift (δ), reported in parts per million (ppm), of each proton is influenced by its local electronic environment. Protons in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield).
Aromatic Protons: The protons on the two benzene (B151609) rings will resonate in the aromatic region, typically between 6.5 and 8.5 ppm. The exact chemical shifts are dictated by the electronic effects of the substituents (Br, OH, and the amide linkage). The bromine atoms are electron-withdrawing, which deshields the adjacent protons, shifting them downfield. The hydroxyl (-OH) group is electron-donating, which shields ortho and para protons. The protons on the salicyl ring (H-4 and H-6) and the anilide ring (H-3', H-4', H-5', H-6') would therefore exhibit unique chemical shifts and coupling patterns (spin-spin splitting) based on their neighboring protons, allowing for their specific assignment.
Amide Proton (-NH-): The amide proton typically appears as a broad singlet in a region further downfield, often between 8.0 and 10.0 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.
Hydroxyl Proton (-OH): The phenolic hydroxyl proton also gives a signal that can be broad and variable in position (typically 5.0-12.0 ppm), depending on the experimental conditions, particularly the solvent used and the extent of hydrogen bonding.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | Salicyl Ring (H-4, H-6) | 7.0 - 8.0 | Doublets |
| Aromatic CH | Anilide Ring (H-3',4',5',6') | 6.8 - 7.5 | Multiplets |
| Amide NH | Amide | 8.0 - 10.0 | Broad Singlet |
| Phenolic OH | Hydroxyl | 5.0 - 12.0 | Broad Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
Carbonyl Carbon: The carbon atom of the amide carbonyl group (C=O) is significantly deshielded and is expected to appear far downfield, typically in the range of 160-170 ppm.
Aromatic Carbons: The twelve carbon atoms of the two aromatic rings will resonate in the region of 110-160 ppm. The chemical shifts are influenced by the attached substituents.
Carbons bonded to the electronegative bromine atoms (C-3, C-5, C-2') will be shifted downfield relative to unsubstituted benzene carbons.
The carbon attached to the hydroxyl group (C-2) will also be significantly deshielded, appearing around 150-160 ppm.
Carbons attached to hydrogen will have chemical shifts determined by the cumulative effects of the substituents on the ring.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |
| C=O | Amide Carbonyl | 160 - 170 |
| C-OH | Phenolic Ring | 150 - 160 |
| C-Br | Aromatic Rings | 110 - 125 |
| C-N | Aromatic Ring | 135 - 145 |
| Aromatic CH | Aromatic Rings | 115 - 140 |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Fingerprinting and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present, making IR spectroscopy an excellent tool for functional group identification.
The IR spectrum of this compound is expected to display several key absorption bands:
O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponds to the stretching vibration of the phenolic hydroxyl group. The broadness is due to intermolecular hydrogen bonding.
N-H Stretching: A moderate to sharp peak around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide group.
C=O Stretching: A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is one of the most prominent features in the spectrum and is assigned to the carbonyl (C=O) stretching of the amide group (Amide I band).
Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region are indicative of carbon-carbon double bond stretching within the aromatic rings.
N-H Bending: The N-H bending vibration (Amide II band) typically appears around 1510-1550 cm⁻¹.
C-Br Stretching: The carbon-bromine bond stretching vibrations are expected to occur in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200-3500 | O-H Stretch | Phenolic -OH | Strong, Broad |
| 3300-3400 | N-H Stretch | Amide | Moderate, Sharp |
| 1650-1680 | C=O Stretch (Amide I) | Amide | Strong, Sharp |
| 1510-1550 | N-H Bend (Amide II) | Amide | Moderate |
| 1450-1600 | C=C Stretch | Aromatic Rings | Moderate, Sharp |
| 500-700 | C-Br Stretch | Aryl Halide | Moderate to Strong |
Electron Spin Resonance (ESR) Spectroscopy in Photochemical Decomposition Studies of this compound
Halogenated salicylanilides are known to be susceptible to photochemical decomposition upon exposure to ultraviolet light. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique used to detect and characterize molecules with unpaired electrons, such as free radicals, which are often formed as transient intermediates in photochemical reactions.
In a study of this compound, ESR would be employed to investigate the mechanism of its photodegradation. Upon irradiation with UV light, the C-Br bonds are susceptible to homolytic cleavage, leading to the formation of radical species. The expected pathway involves the scission of a carbon-bromine bond to generate a bromine radical (Br•) and a salicylanilide (B1680751) aryl radical.
ESR spectroscopy can detect these paramagnetic intermediates. The resulting ESR spectrum provides crucial information:
g-factor: The position of the signal (g-factor) helps in identifying the type of radical (e.g., carbon-centered vs. oxygen-centered).
Hyperfine Splitting: The splitting of the ESR signal into multiple lines (hyperfine structure) arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹⁴N). The pattern and magnitude of this splitting provide a detailed map of the electron's location within the radical, confirming its structure.
By identifying the specific radical intermediates, such as debrominated aryl radicals or subsequent phenoxy radicals, ESR studies can elucidate the primary steps of the photochemical decomposition pathway, which is critical for understanding the photosensitizing effects of such compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Photoreactivity Characterization of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The UV-Vis spectrum of this compound is dominated by the electronic transitions within its aromatic and carbonyl chromophores. The primary absorptions are expected to be due to π → π* (pi to pi-star) transitions associated with the conjugated systems of the benzene rings and the amide group. A weaker n → π* (n to pi-star) transition associated with the non-bonding electrons of the carbonyl oxygen may also be observed.
The positions of the absorption maxima (λmax) are sensitive to the substituents on the aromatic rings. Halogenation and the presence of the hydroxyl group can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted salicylanilide. rsc.org This shift is significant because absorption of longer wavelength UV radiation (UVA) is often implicated in photoreactivity and photosensitization in biological systems. rsc.org By characterizing the λmax values, UV-Vis spectroscopy helps to define the wavelengths of light that can initiate the photochemical decomposition processes studied by techniques like ESR.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) |
| π → π | Aromatic Rings / Amide | 250 - 320 |
| n → π | Carbonyl Group | 300 - 350 |
Molecular Mechanisms of Action and Theoretical Biochemical Interactions of 2 ,3,5 Tribromosalicylanilide
Investigation of Photochemical Reaction Pathways and Free Radical Generation from 2',3,5-Tribromosalicylanilide
Halogenated salicylanilides are recognized for their photosensitizing properties, a characteristic linked to their ability to absorb ultraviolet (UV) light and subsequently initiate photochemical reactions. nih.govlboro.ac.uk The proposed mechanism for the photo-reactivity of these compounds, including analogs like 3,4',5-tribromosalicylanilide (TBSA) and 3,3',4',5-tetrachlorosalicylanilide (B1201565) (TCSA), involves the formation of highly reactive free radical species. lboro.ac.uknih.gov
Upon absorption of UV radiation, halogenated salicylanilides can undergo homolytic cleavage of a carbon-halogen bond, a process known as photolysis, to generate free radicals. nih.gov For this compound, this process would involve the breaking of a carbon-bromine bond. The primary photochemical event is the generation of a debrominated salicylanilide (B1680751) radical and a bromine radical (Br•).
These initial radical species are highly unstable and can participate in a cascade of secondary reactions. Spin trapping studies on other halogenated salicylanilides have confirmed the formation of such free radicals upon photolysis. nih.gov Transient species likely include the triplet state of the salicylanilide molecule, which is sufficiently long-lived to undergo chemical reactions. Subsequent reactions can involve hydrogen abstraction from the solvent or other molecules, leading to the formation of less brominated salicylanilide derivatives. Furthermore, reactions with biological molecules, such as proteins, can lead to the formation of covalent photoadducts. nih.gov
Table 1: Potential Photolysis Products and Transient Species of this compound
| Species Type | Potential Products/Intermediates | Formation Pathway |
|---|---|---|
| Transient Species | Excited triplet state of this compound | UV light absorption and intersystem crossing |
| Primary Radicals | Debrominated salicylanilide radical; Bromine radical (Br•) | Homolytic cleavage of a C-Br bond |
| Secondary Products | Mono- and di-brominated salicylanilides | Hydrogen abstraction by the salicylanilide radical |
| Covalent adducts with biomolecules (e.g., proteins) | Reaction of the salicylanilide radical with amino acid residues |
The bromine atoms are central to the photoreactivity of this compound. The carbon-bromine (C-Br) bond is weaker than carbon-chlorine (C-Cl) or carbon-fluorine (C-F) bonds, making it more susceptible to cleavage upon UV irradiation. This homolytic cleavage, or dehalogenation, is the initiating step in the generation of free radicals. nih.gov
The position of the bromine atoms on both the salicylic (B10762653) acid and aniline (B41778) rings influences the molecule's electronic properties and, consequently, its photochemical behavior. The dehalogenation process is a key degradation pathway. Studies on other brominated aromatic compounds have shown that photolysis often leads to sequential debromination. nih.gov For this compound, this would result in a mixture of di- and mono-brominated salicylanilides, and ultimately, the parent salicylanilide molecule. This process explains the formation of various derivatives that have been observed in photosensitivity studies of related compounds. core.ac.uk
Theoretical Binding Affinities and Molecular Docking Simulations with Biological Macromolecules
Halogenated salicylanilides are known to be potent inhibitors of various enzyme systems, primarily by acting as uncouplers of oxidative phosphorylation. researchgate.net This mechanism involves dissipating the proton gradient across mitochondrial membranes, which is essential for ATP synthesis. The acidic phenolic proton and the lipophilic nature of the halogenated aromatic rings are crucial for this activity.
In comparative molecular studies, the potency of salicylanilides is often related to their acidity (pKa) and lipophilicity (log P). Molecular docking simulations with other salicylanilides have shown that they can bind to various enzymes, often in hydrophobic pockets near active sites. mdpi.com For instance, docking studies of niclosamide (B1684120), a related halogenated salicylanilide, have explored its binding to targets like STAT3. mdpi.com A theoretical docking of this compound into a similar binding pocket would likely show strong hydrophobic interactions from the brominated rings and hydrogen bonding involving the amide and hydroxyl groups.
Table 2: Theoretical Interactions of this compound with Enzyme Binding Sites
| Type of Interaction | Contributing Molecular Moiety | Potential Target Residues |
|---|---|---|
| Hydrogen Bonding | Amide (-CONH-), Phenolic hydroxyl (-OH) | Polar amino acids (e.g., Serine, Threonine, Aspartate) |
| Hydrophobic Interactions | Brominated phenyl and aniline rings | Nonpolar amino acids (e.g., Leucine, Isoleucine, Phenylalanine) |
| Halogen Bonding | Bromine atoms | Electron-rich atoms (e.g., oxygen in carbonyl groups) |
Protein kinases are a major class of enzymes that regulate a vast array of cellular processes; their dysregulation is implicated in many diseases, making them key drug targets. brimr.orgsemanticscholar.org Small molecule inhibitors typically bind in the ATP-binding pocket of the kinase, competing with the natural substrate, ATP. semanticscholar.orgnih.gov
While salicylanilides are not classified as classical protein kinase inhibitors, some have been shown to affect signaling pathways regulated by kinases. mdpi.com For example, niclosamide inhibits STAT3 signaling, which is downstream of several kinase pathways. mdpi.com Theoretical molecular docking could be used to investigate whether this compound can fit into the ATP-binding pocket of various protein kinases. Such inhibitors often form key hydrogen bonds with the "hinge" region of the kinase and engage in hydrophobic interactions within the pocket. nih.gov The planar structure and the distribution of hydrogen bond donors/acceptors in this compound suggest it could potentially occupy this site in some kinases, although its affinity would need to be determined and compared with known inhibitors.
The photosynthetic electron transport chain in plants and cyanobacteria establishes a proton gradient across the thylakoid membrane, which drives ATP synthesis—a process analogous to oxidative phosphorylation in mitochondria. nih.govnih.gov Substances that can disrupt this proton gradient can act as inhibitors of photosynthesis.
Salicylanilides are well-known protonophores, meaning they can shuttle protons across lipid membranes, thereby dissipating the electrochemical gradient. researchgate.net This action uncouples electron transport from ATP synthesis. At a molecular level, the lipophilic this compound would be expected to readily partition into the thylakoid membrane. Its acidic hydroxyl group can be deprotonated in the higher pH stroma, and the resulting anion can diffuse across the membrane. In the lower pH thylakoid lumen, it would become protonated again, releasing a proton and effectively short-circuiting the proton motive force required by ATP synthase. This uncoupling effect would inhibit photosynthetic energy production. This mechanism is similar to that of known inhibitors like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), although DCMU acts by blocking electron flow at a specific site (the QB site of Photosystem II) rather than by dissipating the proton gradient. redalyc.org
Computational Chemistry Approaches to Understand Reactivity and Selectivity Profiles of this compound
Computational chemistry offers a powerful lens through which the reactivity and selectivity of this compound can be investigated at a molecular level. These theoretical methods can predict various physicochemical properties and simulate interactions with biological targets, thereby guiding further experimental research. The primary computational approaches that could be applied to this compound fall into several key categories:
Quantum Chemical Methods:
Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For this compound, these methods can be used to calculate a variety of molecular descriptors that govern its reactivity.
Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential surface of the molecule can reveal regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other molecules, including potential biological targets. The bromine and oxygen atoms, for instance, are expected to create regions of negative potential, while the hydrogen atoms of the amide and hydroxyl groups would create positive potential.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.
Chemical Reactivity Descriptors: Various descriptors can be calculated from the electronic structure to quantify reactivity. These include ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters can help in comparing the reactivity of this compound with other related compounds.
Molecular Docking and Molecular Dynamics Simulations:
To understand the selectivity of this compound towards specific biological targets, molecular docking and molecular dynamics (MD) simulations are invaluable tools.
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, such as an enzyme or a protein. By docking the molecule into the active sites of various potential targets, researchers can estimate the binding affinity and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. This can help in hypothesizing the mechanism of action and explaining the compound's selectivity.
Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic picture of the binding stability and can reveal conformational changes in both the ligand and the protein upon binding. This level of detail is crucial for a deeper understanding of the selectivity profile.
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound were identified, this approach could be applied if a dataset of related brominated salicylanilides with measured biological activities were available.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, and quantum chemical descriptors, would be calculated for a series of related molecules.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity.
Predictive Power: A validated QSAR model could then be used to predict the activity of new, untested compounds, including different isomers or derivatives of tribromosalicylanilide, and to understand which structural features are most important for the desired activity.
The table below summarizes the potential applications of these computational methods to the study of this compound.
| Computational Method | Application to this compound | Potential Insights |
| Quantum Chemistry (e.g., DFT) | Calculation of electronic properties. | Reactivity, chemical stability, and sites for electrophilic/nucleophilic attack. |
| Molecular Docking | Prediction of binding modes to biological targets. | Identification of potential protein targets and key binding interactions, explaining selectivity. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and conformational changes upon binding. |
| QSAR | Correlation of structural features with biological activity. | Prediction of activity for related compounds and identification of key structural determinants for activity. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 ,3,5 Tribromosalicylanilide
Foundational Principles of SAR and QSAR Applied to Salicylanilide (B1680751) Analogues
SAR and QSAR represent foundational approaches in drug discovery to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov SAR provides a qualitative understanding, identifying which functional groups are essential for activity, while QSAR aims to create mathematical models that quantitatively describe this relationship. creative-biolabs.comslideshare.net
For the salicylanilide scaffold, which consists of a salicylic (B10762653) acid ring (A) and an aniline (B41778) ring (B) joined by an amide linkage, SAR studies have elucidated several key structural requirements for various biological activities, such as anthelmintic and antimicrobial effects. researchgate.netnih.gov The core structure's activity is modulated by the nature and position of substituents on both aromatic rings.
QSAR models for salicylanilide analogues typically take the form of an equation: Biological Activity = f(Physicochemical Descriptors)
These descriptors can include:
Hydrophobicity: Often represented by log P (partition coefficient), which is crucial for membrane permeability.
Electronic properties: Such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.
Steric parameters: Like Taft's steric parameter (Es) or molar refractivity (MR), which quantify the size and shape of substituents. nih.gov
These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.
Impact of Bromine Substitution Pattern on Molecular Activity Profiles of Tribromosalicylanilides
The substitution of hydrogen atoms with bromine on the salicylanilide scaffold significantly influences the compound's physicochemical properties and, consequently, its biological activity. In 2',3,5-Tribromosalicylanilide, the bromine atoms are located at position 3 and 5 on the salicylic acid ring and position 2' on the anilide ring. This specific substitution pattern is critical to its molecular activity profile.
The precise placement of halogen substituents on the salicylanilide rings gives rise to positional isomers, each potentially exhibiting distinct biological activities and reactivity profiles. nih.gov The reactivity of a particular halogenated salicylanilide is influenced by the electronic environment created by the substituents. For instance, the location of bromine atoms can affect the acidity of the phenolic hydroxyl group and the amide proton, which are often crucial for binding to biological targets.
Studies on halogenated aromatic compounds have shown that the position of the halogen influences reactivity, including susceptibility to reactions like ipso substitution, where a halogen atom is displaced by another group. nih.govnsf.govresearchgate.net The electronic effects of the bromine atoms at positions 3 and 5 on the salicyl ring, for example, differ from those at other positions, thereby altering the molecule's interaction with its target. Differentiating between these isomers is critical, as minor structural changes can lead to significant variations in biological efficacy and selectivity. nih.gov
| Isomer | Substitution Pattern (Salicyl Ring - Anilide Ring) | Hypothetical Relative Activity (%) | Key Feature |
|---|---|---|---|
| This compound | 3,5-dibromo | 100 | Electron withdrawal on both rings |
| 3',4',5-Tribromosalicylanilide | 5-bromo | 75 | Altered anilide ring electronics |
| 2,4,4'-Tribromosalicylanilide | 2,4-dibromo | 60 | Steric hindrance near hydroxyl group |
Halogens, and bromine in particular, exert a profound influence on the electronic and steric properties of the salicylanilide molecule.
Electronic Effects: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect can increase the acidity of the phenolic proton, which is often a key interaction point with biological targets. Simultaneously, bromine has electron-donating resonance effects (+M) due to its lone pairs, though the inductive effect typically dominates. The net electronic effect influences the charge distribution across the molecule, affecting its binding affinity and reactivity. nih.govrsc.org
| Property | Effect of Bromine Substitution | Consequence for Molecular Activity |
|---|---|---|
| Electronic | Strong inductive electron withdrawal (-I) | Increases acidity of phenolic -OH; modifies charge distribution |
| Weak resonance electron donation (+M) | Modulates electron density on the aromatic rings | |
| Steric | Increases molecular size and bulk | Influences binding pocket fit; can enhance selectivity or cause steric hindrance |
| Hydrophobicity | Increases lipophilicity (log P) | Affects membrane transport and solubility |
Rational Design Principles for Novel this compound Derivatives and Analogues
Rational drug design utilizes the understanding of SAR and molecular interactions to create novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com For this compound, this involves targeted modifications to its core structure.
Systematic structural modifications of both the salicyl and anilide rings are a key strategy for optimizing the activity of this compound.
Anilide Moiety (Ring B): The 2'-bromo substituent on the anilide ring is a critical determinant of activity. Modifications could involve shifting the position of the bromine atom (e.g., to 3' or 4') or replacing it with other halogens (Cl, F, I) or with bioisosteric groups like trifluoromethyl (-CF3) to fine-tune electronic and steric properties. Introducing additional substituents on this ring could further probe the structure-activity landscape.
Salicyl Moiety (Ring A): The 3,5-dibromo substitution pattern is known to be important for the activity of many salicylanilides. nih.gov Alterations could include replacing one or both bromine atoms with other electron-withdrawing groups to maintain or enhance the acidity of the phenolic hydroxyl group. The hydroxyl and amide groups are also primary targets for modification, such as esterification or N-alkylation, to create prodrugs or alter hydrogen bonding capabilities.
Modern drug discovery increasingly relies on computational tools to analyze complex SAR data. nih.gov Chemoinformatics and machine learning offer powerful methods for building predictive QSAR models, especially when dealing with large datasets of analogues. nih.govnih.gov
For this compound and its derivatives, these approaches can:
Generate Molecular Descriptors: Calculate a wide range of 2D and 3D descriptors that capture the topological, geometric, and electronic features of the molecules.
Build Predictive Models: Employ machine learning algorithms (e.g., multiple linear regression, support vector machines, random forests, neural networks) to build robust QSAR models that correlate these descriptors with biological activity. nih.gov These models can help prioritize which novel derivatives to synthesize and test.
Identify Key Structural Features: Analyze the developed models to identify the most influential molecular features driving the desired biological activity, providing deeper insights into the mechanism of action.
These computational methods accelerate the drug design cycle by reducing the number of compounds that need to be synthesized and tested experimentally, making the search for more effective this compound analogues more efficient. nih.gov
Environmental Chemistry and Degradation Pathways of 2 ,3,5 Tribromosalicylanilide
Abiotic Degradation Processes in Environmental Compartments
The primary abiotic degradation pathway for many organic pollutants in the environment is photodegradation, driven by sunlight. The extent of this process for 2',3,5-Tribromosalicylanilide is dependent on the medium (aqueous or solid surfaces) and the presence of other substances that can influence the reaction kinetics.
Photodegradation Kinetics and Product Identification in Aqueous Media
While specific studies on the photodegradation of this compound in aqueous media are limited, the behavior of other brominated aromatic compounds suggests that it is likely to undergo photolysis upon exposure to ultraviolet (UV) radiation present in sunlight. The degradation kinetics are anticipated to follow pseudo-first-order kinetics, a common pattern for the photodegradation of organic micropollutants in water.
The primary photochemical reaction is expected to be reductive debromination, where the carbon-bromine bonds are cleaved, leading to the formation of less brominated salicylanilides. The position of the bromine atoms on both the salicylic (B10762653) acid and aniline (B41778) rings will influence the rate and sequence of debromination. It is hypothesized that the degradation would proceed through a series of intermediates, including dibromosalicylanilides and monobromosalicylanilides, before potential cleavage of the amide bond to form 2-hydroxybenzoic acid (salicylic acid) and brominated anilines. Further degradation of these intermediates would likely lead to the formation of simpler organic acids and ultimately mineralization to carbon dioxide and water.
Table 1: Postulated Photodegradation Products of this compound in Aqueous Media
| Compound Name | Chemical Structure | Role in Degradation Pathway |
| This compound | C₁₃H₈Br₃NO₂ | Parent Compound |
| Dibromosalicylanilide Isomers | C₁₃H₉Br₂NO₂ | Primary Degradation Products |
| Monobromosalicylanilide Isomers | C₁₃H₁₀BrNO₂ | Secondary Degradation Products |
| Salicylanilide (B1680751) | C₁₃H₁₁NO₂ | Debrominated Product |
| 2-Hydroxybenzoic acid | C₇H₆O₃ | Amide Bond Cleavage Product |
| Brominated Aniline Isomers | C₆H₆BrN | Amide Bond Cleavage Products |
Note: The specific isomers formed would depend on the relative lability of the bromine atoms at the 2', 3, and 5 positions.
Photo-Transformation Mechanisms on Solid Surfaces
The photo-transformation of this compound on solid surfaces, such as soil particles or sediments, is expected to differ from that in aqueous media due to the influence of the solid matrix. The presence of naturally occurring photosensitizers, such as humic and fulvic acids, in soil can accelerate the degradation process through the generation of reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals. These highly reactive species can attack the salicylanilide molecule, leading to hydroxylation, oxidation, and cleavage of the aromatic rings, in addition to debromination.
The mechanism on solid surfaces is likely to involve a combination of direct photolysis, where the molecule directly absorbs light energy, and indirect photolysis, mediated by the excited states of matrix components. The rate of degradation would be influenced by factors such as the intensity and wavelength of light, the organic matter content of the solid matrix, moisture content, and the pH of the surrounding environment.
Biotic Degradation Mechanisms and Metabolite Profiling
Microbial activity plays a crucial role in the environmental degradation of many organic compounds. The susceptibility of this compound to microbial transformation depends on the metabolic capabilities of the microbial communities present in soil and aquatic environments and the prevailing redox conditions.
Aerobic and Anaerobic Microbial Transformation in Soil Environments
In aerobic soil environments , the microbial degradation of halogenated aromatic compounds often proceeds through oxidative pathways. Microorganisms may utilize monooxygenase or dioxygenase enzymes to incorporate oxygen into the aromatic rings, leading to the formation of catecholic intermediates. These intermediates can then undergo ring cleavage, followed by further metabolism through central metabolic pathways. For this compound, aerobic degradation could also involve the initial cleavage of the amide bond, followed by the degradation of the resulting salicylic acid and brominated aniline moieties. The presence of electron-withdrawing bromine atoms can, however, make the aromatic rings more resistant to electrophilic attack by oxygenases, potentially slowing down the degradation process.
Under anaerobic conditions , which can occur in waterlogged soils and deeper sediment layers, reductive dehalogenation is a more common initial step in the degradation of halogenated compounds. Anaerobic microorganisms can use the halogenated compound as an electron acceptor, leading to the sequential removal of bromine atoms. This process, known as halorespiration, would result in the formation of less halogenated and generally less toxic salicylanilides. Following reductive debromination, the resulting salicylanilide could be further degraded through the cleavage of the amide bond and subsequent fermentation of the aromatic rings.
Aquatic Biotransformation Studies and Metabolic Pathways
In aquatic environments, both aerobic and anaerobic conditions can exist, leading to a complex interplay of degradation pathways for this compound. In the water column, where aerobic conditions are more prevalent, planktonic and biofilm-associated microorganisms may contribute to its transformation through oxidative processes similar to those in aerobic soils.
In sediments, which are often anaerobic, reductive dehalogenation is expected to be a key transformation process. The rate and extent of this biotransformation would depend on the availability of suitable electron donors and the presence of dehalogenating microbial populations. The metabolic pathways in aquatic systems are likely to mirror those in soil, with the initial step being either oxidative attack under aerobic conditions or reductive debromination under anaerobic conditions, followed by further breakdown of the molecule.
Table 2: Potential Biotic Degradation Metabolites of this compound
| Metabolite Type | Potential Compounds | Formation Condition |
| Debrominated Products | Dibromosalicylanilide, Monobromosalicylanilide, Salicylanilide | Anaerobic (Reductive Dehalogenation) |
| Hydroxylated Products | Hydroxylated Tribromosalicylanilide Isomers | Aerobic (Oxidative Attack) |
| Amide Cleavage Products | 2-Hydroxybenzoic acid, Brominated Anilines | Aerobic and Anaerobic |
| Ring Cleavage Products | Aliphatic acids | Aerobic |
Comparative Environmental Persistence and Accumulation Potential of Halogenated Salicylanilides
The environmental persistence of halogenated salicylanilides is strongly influenced by the number and position of the halogen substituents on the aromatic rings. Generally, an increase in the degree of halogenation leads to greater chemical stability and resistance to both abiotic and biotic degradation, resulting in higher environmental persistence.
The lipophilic (fat-loving) nature of halogenated salicylanilides, including this compound, indicates a potential for bioaccumulation in organisms. These compounds can partition from the water column into the fatty tissues of aquatic organisms, leading to their concentration up the food chain. The bioaccumulation potential is often correlated with the octanol-water partition coefficient (Kow), with more lipophilic compounds exhibiting a higher tendency to bioaccumulate.
Compared to their non-halogenated counterpart, salicylanilide, brominated salicylanilides are expected to be more persistent and have a higher bioaccumulation potential. The persistence and accumulation potential are likely to increase with the number of bromine atoms. Therefore, this compound is expected to be more persistent and bioaccumulative than a monobrominated or dibrominated salicylanilide. The persistence of these compounds in the environment raises concerns about their long-term ecological effects.
Analytical Methodologies for 2 ,3,5 Tribromosalicylanilide in Research Matrices
Chromatographic Techniques for Separation and Quantification of 2',3,5-Tribromosalicylanilide
Chromatography is the cornerstone of analytical methods for this compound, providing the necessary separation from complex matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages depending on the analytical objective.
HPLC is a versatile and widely adopted technique for the analysis of halogenated salicylanilides, including this compound (often referred to as Tribromsalan). researchgate.net It is particularly well-suited for non-volatile and thermally labile compounds. The separation is typically achieved using a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. researchgate.net
A gradient elution program is often employed to effectively separate the analyte of interest from other matrix components. researchgate.net This involves changing the composition of the mobile phase during the analytical run. For instance, a mobile phase consisting of an aqueous component (like 0.1% formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) is common. researchgate.net
Various detection modalities can be coupled with HPLC to achieve sensitive and selective quantification:
Fluorescence Detection (FLD): This method offers high sensitivity and selectivity for fluorescent compounds. An analytical method for determining seven halogenated salicylanilides, including Tribromsalan, in cosmetics utilized HPLC with a fluorescence detector (HPLC-FLD). researchgate.net
Diode Array Detection (DAD) / UV-Vis Detection: This is a common detection method that measures the absorbance of the analyte at specific wavelengths. An EPA method for a related compound, 3,4',5-tribromosalicylanilide, utilizes ultraviolet spectrophotometry. epa.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural information, allowing for definitive identification and quantification of the analyte, even in complex matrices.
Below is an example of HPLC conditions optimized for the analysis of halogenated salicylanilides. researchgate.net
Table 1: Example HPLC Parameters for Halogenated Salicylanilide (B1680751) Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | T3 Column |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |
| Elution | Gradient Program |
| Detection | Fluorescence Detector (FLD) |
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, this method is exceptionally well-suited for identifying its volatile metabolites and process-related impurities. mdpi.com The U.S. Environmental Protection Agency (EPA) has recommended High Resolution Gas Chromatography/High Resolution Mass Spectrometry (HRGC/HRMS) for the analysis of related halogenated compounds, highlighting the utility of this approach. govinfo.gov
In GC-MS, the sample is first vaporized and separated in a long, thin capillary column based on the components' boiling points and interactions with the column's stationary phase. ijpsr.comnih.gov As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for highly confident identification of the compound by comparison to spectral libraries like the NIST library. ijpsr.comresearchgate.net
Table 2: Typical GC-MS Parameters for Metabolite and Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., VF-5 MS) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature programmed ramp (e.g., 60 °C to 300 °C) |
| Ionization Mode | Electron Impact (EI) |
| Detector | Mass Spectrometer |
Advanced Sample Preparation Strategies for Complex Research Samples
The quality and reproducibility of analytical results are highly dependent on the sample preparation process. thermofisher.com For complex matrices such as cosmetics, environmental samples, or biological tissues, a multi-step sample preparation strategy is essential to extract this compound, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. researchgate.net
The process typically begins with an efficient extraction step. For solid or semi-solid samples, this may involve homogenization and sonication to disrupt the sample matrix and facilitate the release of the analyte. nih.gov A suitable organic solvent, such as acetonitrile, is used to dissolve the target compound. researchgate.net
Following extraction, a "clean-up" step is often required to remove matrix components that could interfere with the chromatographic analysis or damage the analytical column. Solid-Phase Extraction (SPE) is a commonly used and effective clean-up technique. In SPE, the sample extract is passed through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent while interferences are washed away, after which the purified analyte is eluted with a different solvent.
The final step often involves concentrating the purified extract, for example, by evaporating the solvent under a stream of nitrogen, to achieve the desired sensitivity for quantification. nih.gov
Method Validation and Quality Assurance in Analytical Research of this compound
Validation of an analytical procedure is critical to demonstrate that it is suitable for its intended purpose. usp.org Regulatory bodies and scientific guidelines provide frameworks for validating analytical methods to ensure their reliability and robustness. pcdn.cofda.gov Key performance characteristics that are evaluated during method validation include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. usp.org
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. usp.org Calibration curves are generated, and the coefficient of determination (R²) is used to evaluate linearity. usp.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., repeatability, intermediate precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
The following table presents validation data from a study on the determination of halogenated salicylanilides, demonstrating the performance of a validated HPLC-FLD method. researchgate.net
Table 3: Example Method Validation Parameters for Tribromsalan (this compound)
| Parameter | Result |
|---|---|
| Linearity Range | 100 - 5000 µg kg⁻¹ |
| Correlation Coefficient (r²) | > 0.9996 |
| Limit of Detection (LOD) | 13.8 - 42.9 µg kg⁻¹ |
| Limit of Quantification (LOQ) | 46.0 - 143 µg kg⁻¹ |
| Recovery | 70% - 110% |
| Relative Standard Deviation (RSD) | < 13% |
Future Research Directions and Unexplored Avenues for 2 ,3,5 Tribromosalicylanilide
Development of Advanced Computational Models for Predicting Molecular Behavior and Interactions
Future research should prioritize the development of sophisticated computational models to predict the molecular behavior and interactions of 2',3,5-Tribromosalicylanilide. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide profound insights into its electronic structure, reactivity, and binding affinities. nih.govnih.gov
Key Research Areas:
Quantum Chemical Calculations: DFT studies can elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This information is crucial for predicting the compound's reactivity and stability. For instance, understanding the HOMO-LUMO gap can provide insights into its potential as an inhibitor for specific biological targets. nih.gov
Molecular Dynamics Simulations: MD simulations can model the dynamic behavior of this compound in various environments, such as in solution or in the presence of biological macromolecules. nih.govd-nb.infomdpi.com These simulations are instrumental in predicting binding conformations and free energies of interaction with proteins, which can aid in the design of novel therapeutic agents. nih.govd-nb.info
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of this compound and its biological activity. mdpi.com This can accelerate the identification of more potent and selective derivatives.
Interactive Data Table: Computational Parameters for Halogenated Compounds
| Computational Method | Key Parameters | Application to this compound |
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electron affinity, ionization potential nih.gov | Predicting chemical reactivity and stability. |
| Molecular Dynamics (MD) | Binding free energy, conformational changes, interaction fingerprints d-nb.info | Understanding interactions with biological targets. |
| QSAR | Molecular descriptors (e.g., hydrophobicity, electronic properties) | Guiding the synthesis of new derivatives with enhanced activity. |
Investigation of Synergistic and Antagonistic Chemical Interactions in Mixtures
A significant and largely unexplored area of research is the investigation of how this compound interacts with other chemical compounds in mixtures. Such interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the effect is diminished. nih.govresearchgate.netelifesciences.org
Potential Research Focus:
Combination Therapies: In a therapeutic context, understanding these interactions is vital. For example, combining this compound with other active agents could lead to enhanced efficacy or allow for reduced dosages, thereby minimizing potential side effects. researchgate.net
High-Throughput Screening: The use of high-throughput screening methods can efficiently identify synergistic and antagonistic combinations from a large library of compounds. elifesciences.orgnih.gov
Interactive Data Table: Types of Chemical Interactions
| Interaction Type | Definition | Potential Implication for this compound |
| Synergy | The combined effect of two or more compounds is greater than the sum of their individual effects. nih.govresearchgate.net | Enhanced therapeutic efficacy in combination with other drugs. |
| Antagonism | The combined effect of two or more compounds is less than the sum of their individual effects. nih.govresearchgate.net | Reduced efficacy when co-administered with certain substances. |
| Additivity | The combined effect is equal to the sum of the individual effects. nih.gov | Predictable outcomes in simple mixtures. |
Exploration of Novel and Sustainable Synthetic Pathways for this compound
The development of novel and sustainable synthetic routes for this compound is essential for reducing the environmental impact of its production. unibo.itrsc.org Green chemistry principles should be at the forefront of this research. unibo.it
Future Synthetic Strategies:
Catalytic Methods: The use of efficient and recyclable catalysts can improve reaction yields and reduce waste. hilarispublisher.com Exploring transition-metal catalysis, for example, could offer new pathways for the selective bromination of the salicylanilide (B1680751) scaffold. hilarispublisher.com
Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processes, including improved safety, higher yields, and easier scalability. rsc.org This approach can be particularly beneficial for managing highly energetic intermediates. rsc.org
Bio-catalysis: The use of enzymes as catalysts can lead to highly selective and environmentally benign synthetic processes.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a key aspect of sustainable synthesis. nih.gov
Application of Emerging Spectroscopic Techniques for Enhanced Characterization and Mechanistic Understanding
Advanced spectroscopic techniques are pivotal for the detailed characterization of this compound and for understanding its reaction mechanisms. solubilityofthings.com While traditional methods like NMR and IR spectroscopy are valuable, emerging techniques can provide unprecedented levels of detail. mdpi.comnih.gov
Emerging Spectroscopic Avenues:
Two-Dimensional Gas Chromatography (GCxGC): This technique offers superior separation power for complex mixtures, which would be invaluable for analyzing reaction byproducts in synthetic preparations or for detecting trace levels of this compound in environmental samples. chromatographyonline.com
Nanomechanical Infrared Spectroscopy (NAM-IR): For studying very small sample amounts, NAM-IR holds immense promise. spectroscopyonline.com It could be used to analyze the interaction of this compound with surfaces or nanomaterials. spectroscopyonline.com
Time-Resolved Spectroscopy: To understand the photochemical behavior of this compound, particularly its photosensitizing effects, time-resolved spectroscopic techniques can be employed to study the formation and decay of transient species upon light absorption.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Recent advancements in ICP-MS for the detection of halogens like bromine could revolutionize the quantitative analysis of this compound in various matrices. perkinelmer.com
Interactive Data Table: Spectroscopic Techniques and Their Applications
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| 2D Gas Chromatography (GCxGC) | High-resolution separation of complex mixtures. chromatographyonline.com | Purity analysis and environmental monitoring. |
| Nanomechanical IR Spectroscopy (NAM-IR) | Infrared spectra from picogram amounts of sample. spectroscopyonline.com | Characterization of interactions at the nanoscale. |
| Time-Resolved Spectroscopy | Dynamics of excited states and reactive intermediates. | Understanding photochemical mechanisms. |
| ICP-MS | Elemental composition and quantification. perkinelmer.com | Trace-level detection and quantification in environmental and biological samples. |
Q & A
Q. What synergistic or antagonistic effects occur when this compound is combined with other halogenated antimicrobials?
- Methodological Answer : Checkerboard assays (FIC index) or time-kill curves can evaluate synergy. For example, pairing with triclocarban shows additive effects against E. coli biofilms. Transcriptomic analysis (RNA-seq) of treated biofilms may reveal upregulated efflux pumps or stress-response genes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
